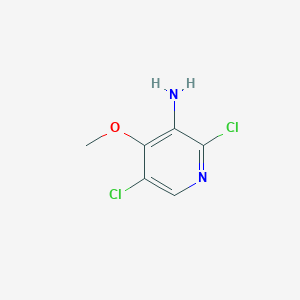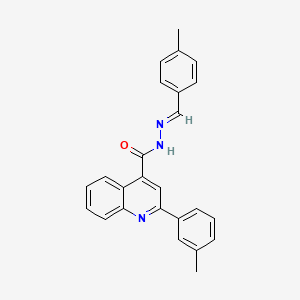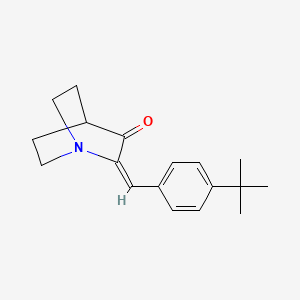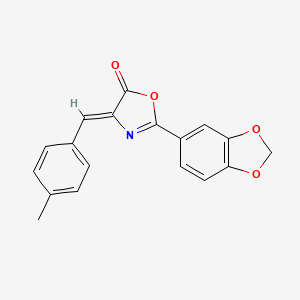![molecular formula C15H17N3O2 B5568021 N-(4-ethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5568021.png)
N-(4-ethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(4-ethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide and related compounds often involves multi-step chemical reactions, starting from basic aromatic compounds or acetamides. These processes may include amination, cyclization, and substitution reactions to introduce various functional groups into the molecule (Barlow et al., 1991).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves spectroscopic techniques like NMR, LC-MS, and X-ray crystallography. For instance, studies have shown that compounds in this class can crystallize in various crystal systems, exhibiting significant intramolecular and intermolecular hydrogen bonding, which influences their chemical behavior and biological activity (Sharma et al., 2018).
Chemical Reactions and Properties
These compounds participate in a range of chemical reactions, including but not limited to, nucleophilic substitution, electrophilic addition, and cyclization reactions. Their reactivity can be influenced by the presence of functional groups, such as amides, ethers, and aromatic systems, which can undergo various transformations under different chemical conditions (Gangjee et al., 2009).
科学的研究の応用
Oxidative Radical Cyclization for Erythrinanes Synthesis
Shiho Chikaoka et al. (2003) explored the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(methylthio)acetamides leading to erythrinanes, demonstrating a method that could potentially apply to the synthesis of complex molecules including N-(4-ethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide derivatives for pharmaceutical applications. This study provides a pathway for synthesizing erythrinane derivatives, a class of compounds known for their natural occurrence and biological activity Shiho Chikaoka et al., 2003.
Oxazolidinone Antibacterial Agents
The study by G. Zurenko et al. (1996) on novel oxazolidinone antibacterial agents, specifically U-100592 and U-100766, highlights the antimicrobial potential of acetamide derivatives. Although not directly related, the chemical backbone shared with N-(4-ethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide suggests possible antimicrobial or antibacterial research applications G. Zurenko et al., 1996.
Acetylation of Aminophenol for Antimalarial Drugs
The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide by Deepali B Magadum and G. Yadav (2018) for antimalarial drugs underlines the significance of acetamide derivatives in drug synthesis. This research points to the potential of using similar acetamide functionalities in developing antimalarial or other therapeutic agents Deepali B Magadum and G. Yadav, 2018.
Kappa-Opioid Agonists Development
Research on kappa-opioid agonists by J. J. Barlow et al. (1991) involving N-[2-(1-pyrrolidinyl)ethyl]acetamides explores the biological activity potential of acetamide derivatives, suggesting avenues for developing novel analgesics or therapeutic agents J. J. Barlow et al., 1991.
Synthesis of Antimicrobial Agents
Aisha Hossan et al. (2012) focused on synthesizing antimicrobial agents using pyrimidinone and oxazinone derivatives fused with thiophene rings, showcasing the broad applicability of related chemical structures in developing new antimicrobials. This research may offer insights into similar applications for N-(4-ethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide Aisha Hossan et al., 2012.
特性
IUPAC Name |
N-(4-ethylphenyl)-2-(4-methylpyrimidin-2-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-3-12-4-6-13(7-5-12)18-14(19)10-20-15-16-9-8-11(2)17-15/h4-9H,3,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVAFMHVTZXVCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=NC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-difluorobenzyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567940.png)
![4-{[4-(allyloxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5567945.png)
![2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-3-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-1,4-dioxane](/img/structure/B5567948.png)

![[4-(2-chloro-5-piperidin-1-ylbenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5567954.png)

![5,6,7-trimethyl-2-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5567969.png)


![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-methylisoxazol-5-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568000.png)
![3-isopropyl-N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568017.png)

![2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5568045.png)
